molecular formula C30H30ClN3O4 B588019 Rupatadine-d4Fumarate CAS No. 1795153-63-7

Rupatadine-d4Fumarate

Cat. No.: B588019
CAS No.: 1795153-63-7
M. Wt: 536.061
InChI Key: JYBLCDXVHQWMSU-IKABZUPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rupatadine-d4Fumarate, also known as this compound, is a useful research compound. Its molecular formula is C30H30ClN3O4 and its molecular weight is 536.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Rupatadine-d4 Fumarate is a selective antagonist that primarily targets the Histamine H1 receptor and the Platelet Activating Factor (PAF) receptor . These receptors play a crucial role in mediating allergic responses. The Histamine H1 receptor is involved in producing symptoms of nasal blockage, rhinorrhea, itching, and swelling . The PAF receptor contributes to vascular leakage, which can lead to rhinorrhea and nasal blockage .

Mode of Action

Rupatadine-d4 Fumarate acts as a dual antagonist, blocking both the Histamine H1 and PAF receptors . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors, while PAF is produced from phospholipids cleaved by phospholipase A2 . By blocking both these receptors, Rupatadine-d4 Fumarate prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Rupatadine-d4 Fumarate involves the inhibition of mast cell degranulation and the subsequent release of histamine and other substances . This drug also inhibits the production of PAF from phospholipids . These actions disrupt the biochemical pathways leading to allergic symptoms.

Pharmacokinetics

Rupatadine-d4 Fumarate exhibits dose-dependent pharmacokinetics . The exposure to Rupatadine-d4 Fumarate, as measured by Cmax and AUC, increases with the dose over the range of 10–40 mg for both single and multiple dose administration . It is metabolized in the liver, primarily through CYP-mediated processes . The elimination half-life is approximately 5.9 hours , and it is excreted via urine (34.6%) and feces (60.9%) .

Result of Action

The primary result of Rupatadine-d4 Fumarate’s action is the reduction of allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . By blocking the H1 and PAF receptors, it prevents histamine and PAF from exerting their effects, thereby reducing the severity of these symptoms .

Action Environment

The action of Rupatadine-d4 Fumarate can be influenced by various environmental factors. For instance, certain substances, such as erythromycin, ketoconazole, or grapefruit juice, can interfere with its metabolism due to their effect on CYP enzymes . Therefore, these substances should be avoided during treatment with Rupatadine-d4 Fumarate .

Biochemical Analysis

Biochemical Properties

Rupatadine-d4Fumarate interacts with histamine H1 receptors and platelet activating factor (PAF) receptors . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorrhea, itching, and swelling . By blocking both the H1 receptor and PAF receptor, this compound prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms .

Cellular Effects

This compound has anti-allergic properties such as the inhibition of the degranulation of mast cells induced by immunological and non-immunological stimuli, and inhibition of the release of cytokines, particularly of the tumor necrosis factors (TNF) in human mast cells and monocytes .

Molecular Mechanism

This compound is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist . It prevents histamine and PAF from exerting their effects, thereby reducing the severity of allergic symptoms .

Temporal Effects in Laboratory Settings

This compound has been found to be effective and safe in a variety of randomized clinical trials both in seasonal and perennial allergic rhinitis, as well as in chronic urticaria . It has a rapid onset of action and a prolonged duration of activity .

Dosage Effects in Animal Models

In various animal models, this compound demonstrated similar or greater histamine H1 antagonist activity than loratadine, and similar potency to cetirizine and levocabastine .

Metabolic Pathways

This compound undergoes significant presystemic metabolism when administered orally. The most important biotransformation pathways of this compound include oxidative processes, oxidation of the pyridine-methyl group to carboxylic acid, N-dealkylation of piperidine nitrogen and hydroxylation of the 3-, 5- and 6-positions in the tricyclic ring system .

Transport and Distribution

This compound is rapidly absorbed after oral administration; peak plasma concentrations are achieved within 1 hour and steady state within 3–5 days . This compound is highly protein bound (98–99%) and is well distributed in tissues .

Properties

IUPAC Name

(E)-but-2-enedioic acid;13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBLCDXVHQWMSU-IKABZUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.